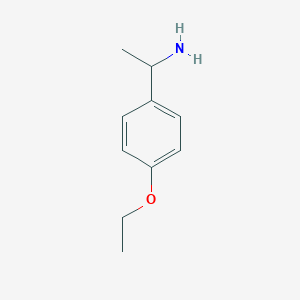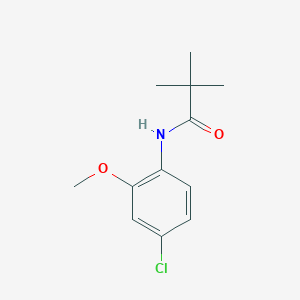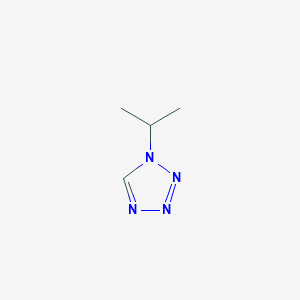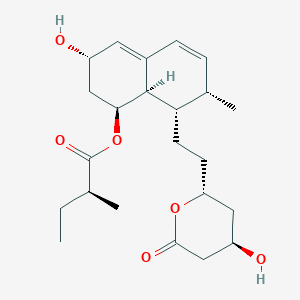
Pravastatin-lacton
Übersicht
Beschreibung
Pravastatin lactone is a derivative of pravastatin, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Pravastatin lactone is formed through the lactonization of pravastatin, which involves the conversion of the hydroxy acid form of pravastatin into its lactone form. This compound is of significant interest due to its pharmacological properties and its role in the metabolism and stability of pravastatin.
Wissenschaftliche Forschungsanwendungen
Pravastatinlacton hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Laktonisierungs- und Hydrolysereaktionen verwendet.
Biologie: Untersucht auf seine Rolle im Stoffwechsel von Pravastatin und seine Auswirkungen auf zelluläre Prozesse.
Medizin: Wird auf seine Pharmakokinetik und Pharmakodynamik im Zusammenhang mit cholesterinsenkenden Therapien untersucht.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von Pravastatin-Formulierungen verwendet.
5. Wirkmechanismus
Pravastatinlacton übt seine Wirkungen aus, indem es das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym A-Reduktase inhibiert. Dieses Enzym ist entscheidend für die Biosynthese von Cholesterin. Durch die Hemmung dieses Enzyms reduziert Pravastatinlacton die Produktion von Mevalonat, einem Vorläufer von Cholesterin, wodurch der Cholesterinspiegel im Blut gesenkt wird. Zu den molekularen Zielstrukturen gehört das aktive Zentrum des Enzyms, an dem Pravastatinlacton bindet und die Umwandlung von 3-Hydroxy-3-Methylglutaryl-Coenzym A in Mevalonat verhindert .
Ähnliche Verbindungen:
Simvastatin: Ein weiteres Statin, das einer Laktonisierung unterliegt, um Simvastatinlacton zu bilden.
Lovastatin: Ähnlich in Struktur und Funktion, bildet ebenfalls ein Laktonderivat.
Atorvastatin: Ein Statin mit einer anderen Struktur, aber ähnlichen cholesterinsenkenden Wirkungen.
Einzigartigkeit: Pravastatinlacton ist aufgrund seiner hydrophilen Natur einzigartig, was es von anderen Statinen wie Simvastatin und Lovastatin unterscheidet, die lipophiler sind. Diese Eigenschaft beeinflusst seine Absorption, Verteilung und Ausscheidung, wodurch Pravastatinlacton weniger wahrscheinlich bestimmte Nebenwirkungen verursacht, die mit lipophilen Statinen verbunden sind .
Wirkmechanismus
Target of Action
Pravastatin lactone primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , an enzyme that plays a crucial role in the synthesis of cholesterol . This enzyme is the rate-limiting step in the mevalonate pathway, which produces cholesterol in the liver .
Mode of Action
Pravastatin lactone interacts with its target, HMG-CoA reductase, by competitively inhibiting the enzyme . This inhibition prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . The reduction in cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, increasing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol, often referred to as “bad” cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by pravastatin lactone is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin lactone reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol . This leads to a decrease in the production of cholesterol in the liver . The reduction in intracellular cholesterol triggers an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .
Pharmacokinetics
Pravastatin lactone is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . It is then taken up by the liver via a sodium-independent bile acid transporter . About half of the pravastatin that reaches the liver via the portal vein is extracted by the liver, mainly attributed to biliary excretion . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .
Result of Action
The molecular effect of pravastatin lactone’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this leads to an increase in the number of LDL receptors on the liver cell surface, enhancing the uptake of LDL cholesterol from the bloodstream . This results in a decrease in the level of LDL cholesterol in the blood .
Action Environment
Environmental factors such as diet and exercise can influence the action, efficacy, and stability of pravastatin lactone . For instance, a diet low in cholesterol can enhance the cholesterol-lowering effect of pravastatin lactone . Regular exercise can also improve the efficacy of pravastatin lactone by helping to lower LDL cholesterol levels . Additionally, certain drugs can interact with pravastatin lactone, affecting its absorption and metabolism . Therefore, it’s important to consider these factors when prescribing and taking pravastatin lactone.
Biochemische Analyse
Biochemical Properties
Pravastatin lactone interacts with various enzymes, proteins, and other biomolecules. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver .
Cellular Effects
Pravastatin lactone has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The neutral lactone and acid species of pravastatin are preferentially transported across the cell membrane and consequently preferentially metabolized and cleared .
Molecular Mechanism
Pravastatin lactone exerts its effects at the molecular level through various mechanisms. It inhibits endogenous cholesterol synthesis by competitive inhibition of HMG-CoA reductase . This inhibition leads to a decrease in cholesterol biosynthesis, mainly in the liver, where pravastatin lactone is selectively distributed .
Temporal Effects in Laboratory Settings
Over time, the effects of pravastatin lactone can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of pravastatin lactone vary with different dosages in animal models. For instance, in an animal model of cancer, pravastatin lactone increases the efficacy of bevacizumab when given in combination, further decreasing tumor growth and inhibiting angiogenesis and metastasis .
Metabolic Pathways
Pravastatin lactone is involved in various metabolic pathways. It is a part of the cholesterol biosynthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway .
Transport and Distribution
Pravastatin lactone is transported and distributed within cells and tissues in a specific manner. It is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter .
Subcellular Localization
Pravastatin lactone is localized within specific compartments or organelles within the cell. It is predominantly found in the liver, where it is selectively distributed .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Pravastatinlacton kann durch eine Laktonisierungsreaktion aus Pravastatin synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung saurer Bedingungen, um die Cyclisierung der Hydroxysäuregruppe zu einem Laktonring zu fördern. Die Reaktion kann unter Verwendung verschiedener Säuren wie Salzsäure oder Schwefelsäure unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt werden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Pravastatinlacton umfasst die Fermentation von Compactin, gefolgt von Hydroxylierung und Laktonisierung. Der Fermentationsprozess verwendet Mikroorganismen wie Streptomyces carbophilus, um Compactin zu produzieren, das dann zu Pravastatin hydroxyliert wird. Der letzte Schritt beinhaltet die Laktonisierung von Pravastatin zur Herstellung von Pravastatinlacton .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pravastatinlacton unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pravastatinlacton kann oxidiert werden, um verschiedene oxidative Produkte zu bilden.
Reduktion: Reduktionsreaktionen können Pravastatinlacton wieder in seine Hydroxysäureform umwandeln.
Hydrolyse: Die Hydrolyse von Pravastatinlacton kann unter basischen oder sauren Bedingungen erfolgen, was zur Bildung von Pravastatin führt.
Laktonisierung und Delaktonisierung: Die Interkonversion zwischen Pravastatin und Pravastatinlacton wird vom pH-Wert der Umgebung beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure bzw. Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Verschiedene oxidative Derivate von Pravastatinlacton.
Reduktion: Pravastatin.
Hydrolyse: Pravastatin.
Vergleich Mit ähnlichen Verbindungen
Simvastatin: Another statin that undergoes lactonization to form simvastatin lactone.
Lovastatin: Similar in structure and function, also forms a lactone derivative.
Atorvastatin: A statin with a different structure but similar cholesterol-lowering effects.
Uniqueness: Pravastatin lactone is unique due to its hydrophilic nature, which differentiates it from other statins like simvastatin and lovastatin that are more lipophilic. This property affects its absorption, distribution, and excretion, making pravastatin lactone less likely to cause certain side effects associated with lipophilic statins .
Eigenschaften
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARDMYXSOFTLN-PZAWKZKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235286 | |
| Record name | Pravastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85956-22-5 | |
| Record name | Pravastatin lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pravastatin lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRAVASTATIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


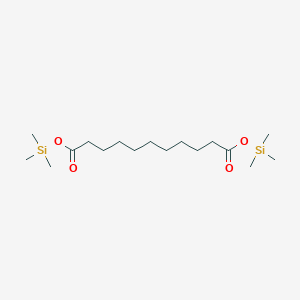
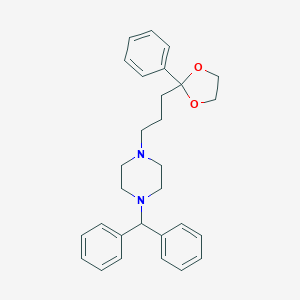




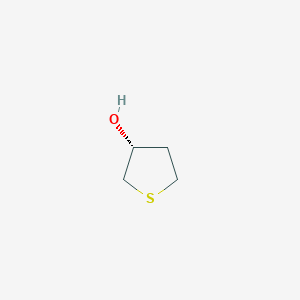


![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
